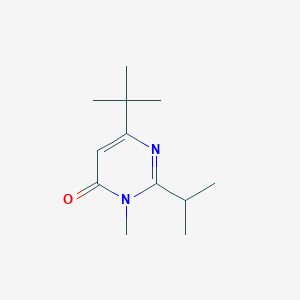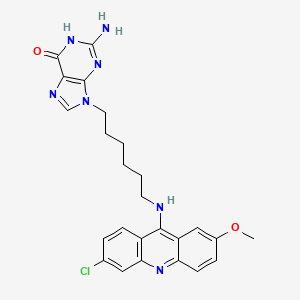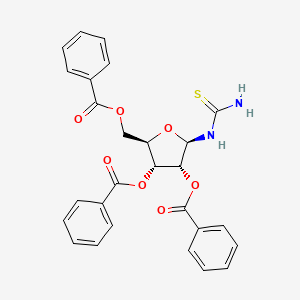
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, thiourea group, and multiple benzoyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate typically involves multiple steps, including the protection of hydroxyl groups, formation of the tetrahydrofuran ring, and introduction of the thiourea group. Common reagents used in these reactions include benzoyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the benzoyloxy groups can lead to the formation of hydroxyl groups.
Substitution: The benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction of benzoyloxy groups can produce hydroxylated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its thiourea group is particularly interesting for investigating enzyme inhibition and protein binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form strong hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the benzoyloxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-aminotetrahydrofuran-3,4-diyl dibenzoate
- (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-hydroxytetrahydrofuran-3,4-diyl dibenzoate
- (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methylthioureidotetrahydrofuran-3,4-diyl dibenzoate
Uniqueness
What sets (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate apart from similar compounds is its combination of a thiourea group with multiple benzoyloxy groups. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C27H24N2O7S |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(carbamothioylamino)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H24N2O7S/c28-27(37)29-23-22(36-26(32)19-14-8-3-9-15-19)21(35-25(31)18-12-6-2-7-13-18)20(34-23)16-33-24(30)17-10-4-1-5-11-17/h1-15,20-23H,16H2,(H3,28,29,37)/t20-,21-,22-,23-/m1/s1 |
Clé InChI |
GSDZPETYJHGMLP-SSGKUCQKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)NC(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)NC(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




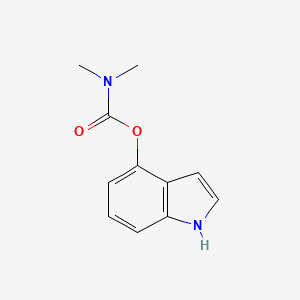
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)


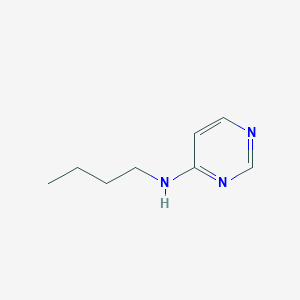
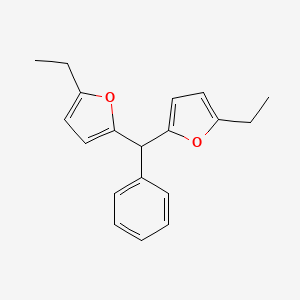
![1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline](/img/structure/B12919398.png)

